8-Tetradecen-1-ol, acetate

Description

Historical Context and Discovery in Chemical Ecology

The discovery of 8-Tetradecen-1-ol, acetate (B1210297) is rooted in the broader scientific effort to understand the chemical basis of insect communication, a field that gained significant momentum following the identification of the first insect sex pheromone in 1959. researchgate.net Researchers investigating the reproductive behaviors of moths began to isolate and identify the chemical compounds released by females to attract males.

(Z)-8-tetradecenyl acetate was identified as a sex pheromone component in several species of leafroller moths (family Tortricidae). oup.complos.org For example, it is the predominant pheromone component used by the moth Planotortrix octo and a key component in the pheromone blend of Ctenopseustis obliquana. oup.complos.org The identification process involved the careful extraction of pheromone glands from female moths, followed by sophisticated analytical techniques to isolate and characterize the active compounds. These early discoveries established 8-tetradecen-1-ol, acetate as a key player in the chemical ecology of these insects, mediating reproductive events and contributing to species isolation.

Significance of this compound in Research Disciplines

The study of this compound holds significance across multiple scientific fields:

Chemical Ecology: In chemical ecology, the compound is crucial for deciphering the complex language of insect communication. Research focuses on how different isomers and blend ratios of this compound and other compounds create species-specific signals, preventing interbreeding among closely related species. For instance, while (Z)-8-tetradecenyl acetate is attractive to some species, its presence can inhibit the attraction of others, highlighting its role in maintaining reproductive isolation. mdpi.com

Agricultural Science and Pest Management: As a pheromone, this compound is a valuable tool in Integrated Pest Management (IPM) programs. diva-portal.org Synthetic versions of the pheromone are used in traps to monitor the population levels of pest insects. diva-portal.org This allows for more targeted and timely application of control measures, reducing reliance on broad-spectrum pesticides. It is also a component in mating disruption strategies, where the synthetic pheromone is released into the environment to confuse males and prevent them from locating females, thereby suppressing pest populations. uliege.be

Organic Chemistry: The synthesis of specific isomers of this compound presents a challenge and an area of active research in organic chemistry. diva-portal.org The biological activity of pheromones is often highly dependent on their stereochemistry, meaning the precise arrangement of atoms in space. Therefore, developing synthetic routes that produce the correct isomer with high purity is essential for creating effective pest management tools. diva-portal.org

Overview of Research Paradigms Investigating this compound

A multi-faceted approach is used to investigate this compound, combining analytical chemistry with biological assays to fully understand its function.

Identification and Characterization: The initial step in studying this pheromone involves its identification from insect sources. This is primarily accomplished using a combination of:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the volatile compounds from an insect extract and then analyzes their mass-to-charge ratio to determine their chemical structure. mdpi.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These methods provide detailed information about the molecular structure and functional groups of the compound, helping to confirm its identity and stereochemistry.

Bioassays: Once identified, the biological activity of the synthetic compound is tested through various bioassays:

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD): These techniques measure the electrical response of an insect's antenna to the chemical. cambridge.org A significant response indicates that the insect's olfactory system can detect the compound.

Wind Tunnel Bioassays: These laboratory experiments observe the behavioral response of insects, such as upwind flight towards the chemical source, in a controlled environment that mimics natural conditions.

Field Trapping: The ultimate test of a pheromone's effectiveness involves field trials where traps baited with the synthetic compound are deployed in the natural habitat of the target insect to assess its attractiveness compared to control traps. cambridge.org

This combination of analytical and biological research paradigms provides a comprehensive understanding of this compound's role in nature and its potential applications.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₀O₂ | nist.gov |

| Molecular Weight | 254.41 g/mol | |

| IUPAC Name | (8E)-tetradec-8-en-1-yl acetate / (8Z)-tetradec-8-en-1-yl acetate | nist.gov |

| Common Isomers | (E)-8-tetradecenyl acetate, (Z)-8-tetradecenyl acetate | nist.gov |

| CAS Number | 35835-80-4 ((Z)-isomer) | |

Table 2: Selected Insect Species Utilizing (Z)-8-tetradecenyl acetate

| Species | Family | Common Name | Role of Compound |

|---|---|---|---|

| Planotortrix octo | Tortricidae | Leafroller Moth | Major sex pheromone component oup.complos.org |

| Ctenopseustis obliquana | Tortricidae | Brownheaded Leafroller | Sex pheromone component oup.complos.org |

Table 3: Common Research Methodologies for Pheromone Analysis

| Methodology | Purpose | Key Findings Enabled |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of chemical compounds in a mixture. | Determines the presence and relative ratios of pheromone components in gland extracts. mdpi.com |

| Electroantennography (EAG/GC-EAD) | Measures the olfactory response of an insect antenna to specific compounds. | Confirms that the target insect species can detect the compound. cambridge.org |

| Field Trapping Experiments | Assesses the behavioral response (attraction) of insects in a natural environment. | Validates the attractiveness of synthetic pheromone blends for monitoring or mating disruption. cambridge.org |

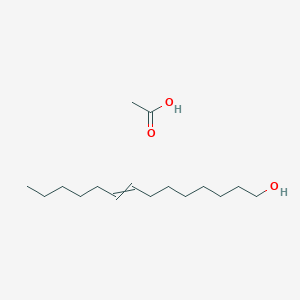

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H32O3 |

|---|---|

Molecular Weight |

272.42 g/mol |

IUPAC Name |

acetic acid;tetradec-8-en-1-ol |

InChI |

InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h6-7,15H,2-5,8-14H2,1H3;1H3,(H,3,4) |

InChI Key |

FKLOJMCZYAUMLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Origin of 8 Tetradecen 1 Ol, Acetate

Organisms Exhibiting 8-Tetradecen-1-ol, acetate (B1210297) Production

The production of 8-Tetradecen-1-ol, acetate in nature is predominantly associated with insects, particularly moths, where it functions as a critical component of their sex pheromone blends. The specific isomer, (Z)-8-tetradecen-1-yl acetate, has been identified as a major pheromone component in several species of leafroller moths (family Tortricidae).

Detailed research has highlighted the following organisms in the production of this compound:

Planotortrix octo : This species, commonly known as the greenheaded leafroller, is a notable producer of (Z)-8-tetradecenyl acetate, which constitutes the primary component of its female sex pheromone. nih.govoup.comoup.comvulcanchem.complos.org

Ctenopseustis obliquana : The brown-headed leafroller utilizes a blend of pheromones, with (Z)-8-tetradecenyl acetate being a significant component. vulcanchem.complos.org

The production of specific pheromone components like this compound is a key factor in the reproductive isolation and speciation of these closely related moths.

Table 1: Organisms Producing this compound and their Pheromone Composition

| Organism | Common Name | Pheromone Component | Role of this compound |

|---|---|---|---|

| Planotortrix octo | Greenheaded leafroller | (Z)-8-tetradecenyl acetate | Predominant component nih.govoup.comoup.comvulcanchem.complos.org |

| Ctenopseustis obliquana | Brown-headed leafroller | Blend including (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate | Major component vulcanchem.complos.org |

Precursors and Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound in moths is a multi-step process that begins with common fatty acid precursors. The pathway involves a series of enzymatic modifications, including desaturation, chain-shortening, reduction, and acetylation, to produce the final pheromone component. The specific pathway for (Z)-8-tetradecenyl acetate has been extensively studied in Planotortrix octo.

The key biosynthetic steps are as follows:

Desaturation: The process initiates with a C16 saturated fatty acid, palmitic acid. A specific fatty acyl-CoA desaturase introduces a double bond at the Δ10 position of the palmitic acid precursor, forming (Z)-10-hexadecenoic acid. oup.complos.org

Chain-shortening: The resulting (Z)-10-hexadecenoic acid undergoes one round of beta-oxidation, which shortens the carbon chain by two carbons, yielding (Z)-8-tetradecenoic acid. oup.complos.org

Reduction: The carboxyl group of (Z)-8-tetradecenoic acid is then reduced to an alcohol, forming (Z)-8-tetradecen-1-ol. This reaction is catalyzed by a fatty acyl reductase (FAR). nih.gov

Acetylation: The final step involves the acetylation of the hydroxyl group of (Z)-8-tetradecen-1-ol to produce the final pheromone, (Z)-8-tetradecen-1-ol, acetate. This is carried out by an acetyl-CoA:fatty alcohol acetyltransferase. nih.govsciopen.com

Table 2: Key Enzymes and Precursors in the Biosynthesis of (Z)-8-Tetradecen-1-ol, acetate in Planotortrix octo

| Biosynthetic Step | Precursor | Enzyme | Product |

|---|---|---|---|

| Desaturation | Palmitic acid (16:0) | Δ10-desaturase (encoded by desat5 gene) | (Z)-10-Hexadecenoic acid |

| Chain-shortening | (Z)-10-Hexadecenoic acid | Beta-oxidation enzymes | (Z)-8-Tetradecenoic acid |

| Reduction | (Z)-8-Tetradecenoic acid | Fatty Acyl Reductase (FAR) | (Z)-8-Tetradecen-1-ol |

| Acetylation | (Z)-8-Tetradecen-1-ol | Acetyl-CoA:fatty alcohol acetyltransferase | (Z)-8-Tetradecen-1-ol, acetate |

Genetic and Molecular Regulation of this compound Biogenesis

The production of this compound is tightly regulated at the genetic and molecular level, with the expression of key biosynthetic genes being a critical determinant of the final pheromone blend. The differential expression of desaturase genes is a primary mechanism driving the evolution of pheromone diversity in leafroller moths.

In Planotortrix octo, the high expression of the Δ10-desaturase gene, known as desat5, in the female pheromone gland is essential for the production of (Z)-8-tetradecenyl acetate. nih.govoup.comoup.complos.org In contrast, its sibling species, Planotortrix excessana, which does not produce this compound, shows virtually no expression of the desat5 gene. nih.govoup.comoup.complos.org

Studies involving interspecific hybrids of P. octo and P. excessana have provided insights into the regulatory mechanisms governing desat5 expression. The findings suggest a complex interplay of regulatory elements:

Trans-acting repressor: Evidence points to the presence of a trans-acting repressor in P. excessana that suppresses the expression of the desat5 gene. nih.govoup.com

Cis-regulatory elements: The expression of desat5 in P. octo appears to require a cis-regulatory factor located within the promoter region of the P. octo allele of the gene. nih.govoup.com Comparative analysis of the promoter region has identified several differences between the two species, including a 7-base pair insertion in P. octo, which may be crucial for the binding of an activator protein. nih.gov

This model of gene regulation, involving both changes in trans-acting factors and cis-regulatory mutations, provides a framework for understanding how major shifts in pheromone production, and consequently reproductive isolation, can evolve between closely related species.

Advanced Synthetic Methodologies and Chemical Derivatization of 8 Tetradecen 1 Ol, Acetate

Stereoselective and Stereospecific Synthesis of 8-Tetradecen-1-ol, acetate (B1210297) Isomers

The biological function of pheromones like 8-tetradecen-1-ol, acetate is intrinsically linked to the specific geometry of the double bond. Consequently, synthetic strategies that offer high levels of stereocontrol are essential for producing biologically active material. The primary isomers of interest are (Z)-8-tetradecen-1-yl acetate and (E)-8-tetradecen-1-yl acetate. nist.govnist.govnih.gov Methodologies such as the Wittig reaction and alkyne reduction are foundational in achieving this isomeric purity.

Wittig Reaction-Based Approaches

The Wittig reaction is a powerful and widely utilized method for alkene synthesis, offering a high degree of control over the location of the double bond. libretexts.org This reaction involves the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.orgnih.gov The stereochemical outcome of the reaction is highly dependent on the nature of the ylide and the reaction conditions employed. organic-chemistry.org

To synthesize this compound, a retrosynthetic analysis would disconnect the molecule at the C8-C9 double bond. This suggests two primary Wittig routes:

Reaction of an 8-carbon aldehyde with a 6-carbon phosphorus ylide.

Reaction of a 6-carbon aldehyde with an 8-carbon phosphorus ylide.

For the synthesis of the (Z)-isomer , non-stabilized ylides are typically employed under salt-free conditions. wikipedia.orgorganic-chemistry.org A common approach involves the reaction of octanal (B89490) with the ylide generated from (6-(tetrahydro-2H-pyran-2-yloxy)hexyl)triphenylphosphonium bromide. The bulky protecting group on the hydroxyl function of the phosphonium (B103445) salt prevents side reactions. The reaction is typically carried out using a strong, non-nucleophilic base like sodium amide or sodium hexamethyldisilazide (NaHMDS) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). pitt.edu The resulting (Z)-8-tetradecen-1-ol is then acetylated using acetic anhydride (B1165640) or acetyl chloride to yield the final product, (Z)-8-tetradecen-1-ol, acetate.

Conversely, the synthesis of the (E)-isomer can be promoted by using "stabilized" ylides, although these are less common for simple alkyl chains. A more reliable method is the Schlosser modification of the Wittig reaction. wikipedia.org This modification involves the use of a strong base like phenyllithium (B1222949) at low temperatures to deprotonate the initial betaine (B1666868) intermediate, followed by reprotonation to form the more stable threo-betaine, which then collapses to the (E)-alkene. wikipedia.org The presence of lithium salts can also favor the formation of the (E)-isomer by facilitating the equilibration of intermediates. pitt.edu

Table 1: Comparison of Wittig Reaction Conditions for Isomer Synthesis

| Isomer | Ylide Type | Typical Base | Solvent | Key Conditions | Stereochemical Rationale |

|---|---|---|---|---|---|

| (Z)-8-tetradecen-1-ol, acetate | Non-stabilized (alkyl) | NaHMDS, KHMDS | THF, Ether | Salt-free, low temperature | Kinetic control, favors cis-oxaphosphetane formation from early, puckered transition state. pitt.edu |

| (E)-8-tetradecen-1-ol, acetate | Non-stabilized (alkyl) | n-BuLi, PhLi | THF | Schlosser modification, presence of Li+ salts | Thermodynamic control, equilibration to the more stable trans-oxaphosphetane. wikipedia.org |

Alkyne Synthesis and Selective Reduction Strategies

An alternative and highly effective strategy for stereocontrolled alkene synthesis involves the partial reduction of an internal alkyne. This approach allows for the selective formation of either the (Z)- or (E)-alkene from a common intermediate, 8-tetradecyn-1-ol.

The synthesis of the alkyne precursor can be achieved through the coupling of two smaller fragments. For instance, 1-heptyne (B1330384) can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide. This nucleophile can then be used to open a protected 8-bromo-1-octanol, such as 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane, via an SN2 reaction. Subsequent deprotection yields 8-tetradecyn-1-ol, which is then acetylated.

The stereochemical outcome depends entirely on the reduction method used:

Synthesis of (Z)-isomer: The partial hydrogenation of the internal alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the classic method for producing cis-(Z)-alkenes. organic-chemistry.org The catalyst's reduced activity prevents over-reduction to the corresponding alkane.

Synthesis of (E)-isomer: The reduction of the alkyne to the trans-(E)-alkene is typically accomplished using a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. organic-chemistry.org This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration.

Table 2: Alkyne Reduction Methods for Isomer Synthesis

| Isomer | Reagents | Mechanism | Stereoselectivity |

|---|---|---|---|

| (Z)-8-tetradecen-1-ol, acetate | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition of hydrogen to the catalyst surface | >95% Z |

| (E)-8-tetradecen-1-ol, acetate | Na or Li in liquid NH₃ | Dissolving metal reduction via radical anion intermediate | >95% E |

Chemoenzymatic and Biocatalytic Synthesis Methods

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. These approaches leverage the inherent specificity of enzymes to perform specific transformations, often under mild reaction conditions.

For the synthesis of this compound, enzymes can be employed at various stages. A key application is the final acetylation step. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient in catalyzing the transesterification of 8-tetradecen-1-ol with an acetyl donor like vinyl acetate or ethyl acetate. mdpi.com This enzymatic approach avoids the use of harsh acetylating agents and simplifies purification.

More advanced biocatalytic strategies involve the de novo synthesis of the entire molecule or key precursors in engineered microorganisms. nih.gov For instance, yeast (Saccharomyces cerevisiae) can be genetically modified to produce specific fatty acid-derived pheromones. By introducing genes for specific desaturases and reductases, it is possible to engineer metabolic pathways that lead to the production of 8-tetradecen-1-ol, which can then be extracted and acetylated, or potentially acetylated in vivo by co-expression of an acetyltransferase. This approach is a cornerstone of "green chemistry" and offers a scalable and environmentally friendly production route. nih.gov

Synthesis of Structural Analogs and Derivatives of this compound for Structure-Activity Probing

To understand the structural requirements for biological activity, researchers synthesize a variety of analogs and derivatives. These studies, known as structure-activity relationship (SAR) analyses, involve systematic modifications of the parent molecule to probe how changes in chain length, double bond position and geometry, and functional groups affect its function.

For this compound, SAR studies might involve the synthesis of analogs such as:

Positional Isomers: Synthesizing acetates with the double bond at different positions (e.g., 7-, 9-, 10-, or 11-tetradecen-1-ol, acetate) helps determine the importance of the C8 position for receptor binding. nist.govnih.gov

Chain Length Homologs: Analogs with shorter or longer carbon chains (e.g., dodecenyl, tridecenyl, pentadecenyl, or hexadecenyl acetates) are synthesized to assess the optimal chain length for the hydrophobic binding pocket of a receptor. nih.gov

Functional Group Modification: The acetate group can be replaced with other esters (e.g., propionate, butyrate) or functional groups like an alcohol, aldehyde, or methyl ether to evaluate the role of the terminal functional group in biological activity.

Branched Analogs: Introducing methyl or other alkyl branches along the carbon chain can provide insights into the steric tolerance of the receptor. For example, analogs like E-8-Methyl-9-tetradecen-1-ol acetate have been identified in nature and synthesized for comparative studies. jbsd.in

These analogs are typically synthesized using the same stereoselective methods described above, such as the Wittig reaction or alkyne coupling and reduction, by simply substituting the appropriate starting materials.

Preparation of Deuterated and Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying metabolic pathways, determining the fate of a molecule in an organism, and investigating enzyme mechanisms. nih.govresearchgate.net Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are common stable isotopes used for this purpose.

The synthesis of deuterated this compound can be achieved by incorporating deuterium atoms at specific positions.

Labeling via Alkyne Reduction: A straightforward method to introduce deuterium is during the semi-reduction of the 8-tetradecyn-1-ol precursor. Using deuterium gas (D₂) with Lindlar's catalyst results in the syn-addition of two deuterium atoms across the triple bond, yielding (Z)-[8,9-²H₂]-8-tetradecen-1-ol.

Labeling via Wittig Reagents: Deuterated Wittig reagents can be prepared from deuterated alkyl halides. For example, using a deuterated aldehyde or a deuterated phosphonium salt in a Wittig reaction allows for the introduction of deuterium at specific vinylic positions.

Labeling at other positions: Incorporating deuterium at other positions in the carbon chain can be achieved by using deuterated starting materials in the initial steps of the synthesis. semanticscholar.org

These labeled analogs are used in various studies. For example, feeding insects with labeled precursors can help elucidate the biosynthetic pathway of the natural pheromone. nih.gov Furthermore, labeled pheromones can be used in metabolic studies to track their degradation rate in the environment or within an organism. These mechanistic insights are critical for developing more effective and stable pheromone formulations for pest management. nih.gov

Ecological and Inter Species Functions of 8 Tetradecen 1 Ol, Acetate

Role of 8-Tetradecen-1-ol, acetate (B1210297) as a Semiochemical

8-Tetradecen-1-ol, acetate is a semiochemical, a chemical substance that carries a message, playing a significant role in the chemical ecology of various organisms, particularly insects. Its primary function is as a pheromone, a chemical signal that triggers a natural response in another member of the same species. This compound, particularly its isomers, is a well-documented component of the sex pheromone blend of numerous Lepidopteran species. In this capacity, it is typically produced by females to attract conspecific males for mating. The specificity of the chemical signal is often determined by the precise blend and ratio of different pheromone components, which helps to prevent interspecies breeding.

The most extensively documented role of this compound in arthropods is as a sex pheromone, primarily in moths (Lepidoptera). The specific isomer and its proportion in a pheromone blend are critical for species recognition and reproductive isolation.

Research has identified (Z)-8-tetradecenyl acetate as a primary component of the female sex pheromone in several moth species. For instance, in the eye-spotted bud moth, Spilonota ocellana, and its sibling species, the larch bud moth, Spilonota laricana, females produce a blend of (Z)-8-tetradecenyl acetate, (Z)-8-tetradecen-1-ol, and dodecyl acetate in very similar proportions. slu.se This chemical similarity in the pheromone signals of closely related species highlights the subtle differences that can contribute to reproductive isolation.

While many moth pheromones are C10–C18 unsaturated acetates, alcohols, or aldehydes, the position of the double bond is a key factor in specificity. lu.se The (Z)-9-tetradecenyl acetate is a common pheromone component found in 199 species, while the (E)-9-tetradecenyl acetate is a component in 17 species. researchgate.net The use of the 8-tetradecenyl acetate isomer is less common, contributing to its species-specificity. For example, the Indianmeal moth, Plodia interpunctella, uses (Z)-9-tetradecenyl acetate as a component of its four-part primary pheromone blend. wikipedia.org The tomato pest, Scrobipalpuloides absoluta, utilizes (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate as its major sex attractant. nih.gov

The following table summarizes the role of this compound and its isomers in the pheromonal communication of specific arthropod species.

| Species | Family | Compound Isomer(s) | Function |

| Spilonota ocellana (Eye-spotted bud moth) | Tortricidae | (Z)-8-tetradecenyl acetate | Major component of female sex pheromone, attracts males. slu.seresearchgate.net |

| Spilonota laricana (Larch bud moth) | Tortricidae | (Z)-8-tetradecenyl acetate | Major component of female sex pheromone, attracts males. slu.se |

| Scrobipalpuloides absoluta (Tomato leafminer) | Gelechiidae | (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate | Major female-produced sex pheromone, highly attractive to males. nih.gov |

Behavioral Responses Elicited by this compound in Target Organisms

The primary behavioral response elicited by this compound in its role as a sex pheromone is the attraction of males of the target species. This attraction is a crucial step in the mating process and involves a sequence of behaviors. Upon detecting the pheromone plume, male moths typically exhibit upwind flight, a behavior known as positive anemotaxis, to navigate towards the source of the pheromone.

In the case of the eye-spotted bud moth, Spilonota ocellana, field studies have demonstrated that males are most effectively attracted to a specific blend of (Z)-8-tetradecenyl acetate and (Z)-8-tetradecen-1-ol. slu.seresearchgate.net Traps baited with (Z)-8-tetradecenyl acetate alone are less effective than those baited with a blend. Research in North America and the Netherlands found that a 99:1 blend of (Z)-8-tetradecenyl acetate and (Z)-8-tetradecen-1-ol captured significantly more male S. ocellana than the acetate alone or blends with a higher percentage of the alcohol component. nih.gov This indicates that the minor component plays a synergistic role in eliciting the full attractive response.

The following table details the observed behavioral responses of target organisms to this compound.

| Target Organism | Compound/Blend | Behavioral Response |

| Spilonota ocellana (males) | (Z)-8-tetradecenyl acetate and (Z)-8-tetradecen-1-ol blend | Attraction, upwind flight towards the pheromone source. slu.seresearchgate.netnih.gov |

| Spilonota laricana (males) | (Z)-8-tetradecenyl acetate and (Z)-8-tetradecen-1-ol blend | Attraction to traps baited with the pheromone blend. slu.se |

Ecological Impact of this compound in Natural Systems

The role of this compound as a highly specific chemical signal has significant ecological implications, particularly in maintaining species boundaries and in the context of pest management strategies.

One of the key ecological impacts is its role in reproductive isolation. The sibling species Spilonota ocellana and Spilonota laricana produce almost identical sex pheromone blends. slu.se While males of both species are attracted to similar blends, other, as yet unidentified, mating barriers must exist to prevent widespread hybridization between these sympatric populations. slu.se This highlights the complexity of species recognition, where the sex pheromone is a critical, but not always the sole, isolating mechanism.

The specificity of this compound has been harnessed for use in integrated pest management (IPM) programs for the eye-spotted bud moth. researcher.life Synthetic versions of the pheromone are used in traps to monitor pest populations, allowing for more precise timing of control measures. cabidigitallibrary.org A more direct application is mating disruption, where the atmosphere of an orchard is permeated with a synthetic pheromone blend. researcher.life This makes it difficult for males to locate calling females, thereby reducing mating success and subsequent crop damage. The use of a 99:1 blend of (Z)-8-tetradecenyl acetate and (Z)-8-tetradecen-1-ol has been shown to be effective in disrupting the mating of S. ocellana. researcher.life

The ecological benefit of using pheromones for pest control is a reduction in the reliance on broad-spectrum insecticides, which can have negative impacts on non-target organisms and the environment. marciastoppesticidi.itmdpi.com Pheromones are species-specific and are released in very small quantities, minimizing their impact on beneficial insects and the wider ecosystem. epa.gov The use of pheromone traps and mating disruption is considered an environmentally friendly pest management technique. anselfarm.comresearchgate.net While the potential for non-target effects of any pest control method exists, the high specificity of lepidopteran pheromones significantly mitigates this risk. epa.gov

Molecular Mechanisms of 8 Tetradecen 1 Ol, Acetate Bioactivity

Receptor Interactions and Signal Transduction Pathways Mediated by 8-Tetradecen-1-ol, acetate (B1210297)

The perception of 8-Tetradecen-1-ol, acetate at the molecular level initiates a series of events that are fundamental to its role as a chemical signal. This process begins with the interaction of the pheromone molecule with specialized proteins in the insect's antenna, leading to the activation of olfactory neurons and the propagation of a signal to the brain.

Olfactory Receptor Neuron Activation

The activation of Olfactory Receptor Neurons (ORNs) is the primary step in the detection of this compound. While the specific olfactory receptor (OR) that binds to this compound has not been definitively identified across all insect species, the general mechanism involves the binding of the acetate molecule to a specific OR housed within the dendritic membrane of the ORN. This binding event is thought to induce a conformational change in the receptor protein, leading to the opening of an ion channel. This influx of ions depolarizes the neuron, generating an electrical signal that, if it reaches a certain threshold, results in an action potential. This action potential then travels along the axon of the ORN to the antennal lobe of the insect brain for further processing. The specificity of this interaction ensures that only this compound, or structurally similar compounds, can activate these particular neurons, allowing for the precise recognition of this chemical cue.

Pheromone Binding Protein (PBP) Interactions

Before reaching the olfactory receptors, the hydrophobic this compound molecule must traverse the aqueous sensillar lymph surrounding the dendrites of the ORNs. This transport is facilitated by Pheromone Binding Proteins (PBPs), which are small, soluble proteins abundant in the sensillar lymph.

In the oriental fruit moth, Grapholita molesta, the interaction between (Z)-8-tetradecenyl acetate and a specific PBP, GmolPBP2, has been well-characterized. Fluorescence competition binding assays have demonstrated that GmolPBP2 has a strong binding affinity for (Z)-8-tetradecenyl acetate. This interaction is crucial for solubilizing the pheromone and transporting it to the olfactory receptors.

| Protein | Ligand | Binding Affinity (Ki in µM) |

| GmolPBP2 | (Z)-8-tetradecenyl acetate | 0.66 ± 0.02 |

This table showcases the high binding affinity between GmolPBP2 and (Z)-8-tetradecenyl acetate in Grapholita molesta, indicating a strong and specific interaction.

Further molecular studies, including homology modeling, molecular dynamics simulations, and site-directed mutagenesis, have identified key amino acid residues within GmolPBP2 that are critical for this binding. These studies provide a detailed picture of the molecular forces and structural features that govern the specific recognition of (Z)-8-tetradecenyl acetate by its corresponding PBP.

Neurophysiological Responses to this compound Stimulation

While specific electrophysiological data for this compound across a wide range of insect species is not extensively documented in publicly available literature, the expected response would be a dose-dependent increase in the firing rate of specialized ORNs. This increased firing rate serves as the neural code that transmits information about the presence and concentration of the pheromone to the insect's brain, ultimately leading to a behavioral response.

Enzymatic Modulation by this compound and its Metabolites (non-human, fundamental enzymatic studies)

Following its interaction with olfactory receptors, the timely deactivation of the pheromone signal is crucial for the insect to perceive subsequent changes in pheromone concentration and to navigate effectively. This deactivation is achieved through the action of pheromone-degrading enzymes present in the antennae.

For acetate pheromones like this compound, the primary mode of enzymatic degradation is hydrolysis by carboxylesterases. These enzymes break down the acetate ester into its corresponding alcohol (8-tetradecen-1-ol) and acetic acid. This conversion renders the molecule inactive, as the alcohol typically has a much lower affinity for the specific olfactory receptor. While specific studies focusing solely on the enzymatic modulation of this compound are limited, research on other moth species has shown that antennal esterases play a critical role in the rapid degradation of acetate pheromones, ensuring a transient and precise olfactory signal. The efficiency of these enzymes is a key factor in determining the temporal resolution of pheromone detection.

Advanced Analytical Techniques for 8 Tetradecen 1 Ol, Acetate Research

Chromatographic Separations for 8-Tetradecen-1-ol, acetate (B1210297) Isolation and Purification (GC, HPLC)

The isolation and purification of 8-Tetradecen-1-ol, acetate from natural sources, such as insect glandular extracts or plant volatiles, require powerful separation techniques to handle the complexity of these matrices. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.

Gas Chromatography (GC): GC is exceptionally well-suited for the separation of volatile compounds like this compound. In a typical application, a crude extract is vaporized and transported by an inert carrier gas through a capillary column. The column's stationary phase interacts differently with each component of the mixture, leading to their separation based on factors like boiling point and polarity. The choice of the stationary phase is critical for resolving isomers, which often have very similar boiling points but different biological activities. For instance, different isomers of tetradecenyl acetates can be resolved using columns with varying polarity.

Preparative GC (Prep-GC) can be utilized to collect purified fractions of the compound for further analysis or for use in bioassays. This involves using wider-bore columns that can handle larger sample volumes and a collection system to trap the eluting compound.

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile pheromones, HPLC serves as a valuable tool, particularly for cleaning up complex extracts prior to GC analysis or for separating less volatile derivatives. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the differential partitioning of the analytes between the two phases. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is frequently used for purifying acetates and other esters from non-polar lipids present in crude extracts.

The selection of chromatographic technique and conditions is tailored to the specific research goal, whether it is high-resolution separation for identification or larger-scale purification for functional studies.

Table 1: Comparison of Chromatographic Techniques for this compound Purification

| Technique | Principle | Typical Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on boiling point and polarity. | Final purification, isomeric separation, quantification. | High resolution, excellent for volatile compounds, sensitivity. | Requires compound to be thermally stable and volatile. |

| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on polarity and solubility. | Initial sample cleanup, fractionation of complex extracts. | Suitable for less volatile or thermally labile compounds, scalable. | Lower resolution for isomers compared to capillary GC. |

Spectroscopic Characterization of this compound (NMR, MS)

Once this compound has been isolated, spectroscopic methods are employed to elucidate and confirm its precise chemical structure, including the position and geometry of the double bond.

Mass Spectrometry (MS): Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), is a cornerstone for identifying this compound. jbsd.inresearchgate.net In GC-MS, after the compound is separated by the GC, it enters the mass spectrometer where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum, which serves as a chemical fingerprint. nist.gov The molecular ion peak confirms the compound's molecular weight (254.4 g/mol for C₁₆H₃₀O₂). nist.gov Key fragment ions can indicate the loss of the acetate group (a peak at m/z 194) and the cleavage at different points along the hydrocarbon chain, which helps in determining the double bond's location. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. Both ¹H NMR and ¹³C NMR are used. researchgate.netthieme-connect.de

¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, specific signals would correspond to the protons on the double bond (olefinic protons), protons on the carbons adjacent to the ester group, the methyl protons of the acetate group, and the protons of the long aliphatic chain. The coupling constants between the olefinic protons are crucial for determining the stereochemistry of the double bond (cis or trans).

¹³C NMR provides information about the carbon skeleton. A distinct peak appears for each unique carbon atom in the molecule. The chemical shifts of the carbons involved in the double bond are indicative of their position, while other signals confirm the presence of the carbonyl carbon of the acetate group, the carbon attached to the oxygen, and the various methylene (B1212753) carbons in the chain.

Together, MS and NMR provide complementary data that allow for the complete and confident structural characterization of this compound. osti.gov

Table 2: Spectroscopic Data for Characterization of Alkenyl Acetates

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula (C₁₆H₃₀O₂); fragmentation helps locate the double bond and identify the acetate functional group. |

| ¹H NMR Spectroscopy | Number and type of hydrogen atoms; stereochemistry. | Identifies olefinic, aliphatic, and acetate protons. Coupling constants of olefinic protons determine E/Z (trans/cis) geometry. |

| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule. | Confirms the number of carbon atoms and identifies the carbons of the double bond, the ester group, and the aliphatic chain. |

Advanced Detection and Quantification Methods in Biological and Environmental Matrices

Detecting and quantifying trace amounts of this compound in complex biological (e.g., insect pheromone glands) and environmental (e.g., air samples from traps) matrices requires highly sensitive and selective methods.

Gas Chromatography-Electroantennographic Detection (GC-EAD): This is a powerful hyphenated technique that combines the separation power of GC with the high specificity of an insect's antenna as a biological detector. scielo.brscielo.br The effluent from the GC column is split into two streams: one goes to a conventional detector (like a Flame Ionization Detector, FID), and the other is passed over an excised insect antenna. scielo.br When a compound that the antenna's receptors can detect elutes from the column, it generates a nerve impulse, which is recorded as a signal (an electroantennogram). By comparing the FID chromatogram with the EAD signal, researchers can pinpoint exactly which compounds in a complex mixture are biologically active. This method is invaluable for identifying pheromone components in glandular extracts. scielo.brscielo.br

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique used for sampling pheromones from the air or from the headspace of a calling insect. A fused-silica fiber coated with a sorbent material is exposed to the sample matrix. Volatile compounds like this compound adsorb onto the fiber. The fiber is then retracted and inserted directly into the injector of a GC or GC-MS for thermal desorption and analysis. This method is crucial for studying the composition of pheromone plumes in environmental contexts and for collecting volatiles from living organisms without invasive procedures.

For quantification, GC-MS is often used in selected ion monitoring (SIM) mode. Instead of scanning for all ions, the mass spectrometer is set to detect only a few characteristic ions of this compound. This significantly increases sensitivity and selectivity, allowing for accurate quantification even at very low concentrations in complex samples.

Bioassays for Functional Assessment of this compound Activity

Bioassays are essential for determining the behavioral or physiological effect of this compound on the target organism. These assays range from measuring physiological responses at the sensory organ level to observing complex behaviors.

Electroantennography (EAG): As a standalone bioassay, EAG is used to screen compounds for their ability to elicit a response from the insect antenna. nih.govplos.org The response of an isolated antenna to a puff of air containing the test compound is measured. A significant voltage change indicates that the olfactory receptor neurons on the antenna are sensitive to the compound. It is a rapid screening tool to determine if a compound is a candidate for further behavioral testing. nih.govplos.org

Wind Tunnel Bioassays: Wind tunnels provide a semi-natural, controlled environment to study the flight responses of insects to airborne pheromones. psu.eduunit.nonih.gov A synthetic version of this compound (or a blend containing it) is released from a point source at one end of the tunnel. psu.eduunit.no The behavior of the insect, such as taking flight, flying upwind in a characteristic zigzag pattern, and attempting to make contact with the source, is observed and quantified. psu.eduyoutube.com These assays are critical for demonstrating attraction and for optimizing the composition and ratio of components in a pheromone blend. scielo.brunit.no

Field Trapping: The ultimate test of a pheromone's activity is its effectiveness in the field. Traps baited with a synthetic lure containing this compound are placed in the natural habitat of the target insect. The number of insects caught in these traps is compared to control traps (unbaited or baited with different compounds). Field trials are the definitive bioassay for confirming the role of a compound as an attractant under real-world conditions. scielo.br

Table 3: Bioassays for Functional Analysis of this compound

| Bioassay Type | Level of Assessment | Typical Endpoint Measured | Primary Research Question Answered |

|---|---|---|---|

| Electroantennography (EAG) | Physiological (Sensory) | Antennal depolarization (mV). | Does the insect's antenna detect this compound? |

| Wind Tunnel Assay | Behavioral (Individual) | Upwind flight, source contact, flight pattern. | Does the compound elicit attraction and oriented flight? |

| Field Trapping | Behavioral (Population) | Number of insects captured. | Is the compound an effective attractant in a natural environment? |

Structure Activity Relationship Sar Studies of 8 Tetradecen 1 Ol, Acetate and Its Analogs

Impact of Stereoisomerism on 8-Tetradecen-1-ol, acetate (B1210297) Biological Efficacy

The biological efficacy of unsaturated compounds like 8-Tetradecen-1-ol, acetate is profoundly influenced by stereoisomerism, particularly the geometry of the double bond (cis/trans or Z/E) and, in some analogs, the chirality at specific carbon centers. In the realm of insect pheromones, where these molecules are most studied, the specific stereoisomer is often the key determinant of activity, as receptor proteins in insect antennae are highly selective.

While direct comparative studies on the biological efficacy of the (Z)-8 versus the (E)-8 isomers of tetradecen-1-ol acetate are not extensively detailed in readily available literature, the principles of stereoisomeric specificity are well-established for closely related tetradecenyl acetates. For many moth species, a precise isomeric ratio of pheromone components is necessary to elicit a behavioral response, and the presence of an incorrect isomer can act as an inhibitor.

For instance, studies on other positional isomers of tetradecenyl acetate serve to illustrate this principle:

(Z)-11-Tetradecenyl acetate is a major pheromone component for numerous moth species, including the red-banded leafroller, Argyrotaenia velutinana. Its (E) isomer is often present in smaller quantities, and the specific ratio is critical for optimal attraction.

In the oriental fruit moth, Grapholita molesta, a blend including (Z)-8-dodecenyl acetate and its (E) isomer is active, but the ratio is crucial. An incorrect ratio fails to attract males. researchgate.net

Electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to a chemical stimulus, consistently show that antennae of a specific species will respond strongly to one isomer while showing a weak or no response to another. researchgate.net For example, EAG analyses of the European grapevine moth showed distinct responses to different sex pheromone compounds. researchgate.net

This high degree of specificity implies that the three-dimensional shape of the molecule is critical for binding to its corresponding receptor. The (Z) isomer has a characteristic "kink" in its hydrocarbon tail, while the (E) isomer is more linear. researchgate.net This difference in shape dictates how well the molecule fits into the binding pocket of a specific olfactory receptor protein, initiating the signal transduction cascade that leads to a behavioral response. Therefore, it is concluded that the biological efficacy of this compound is inextricably linked to its stereoisomeric form, with the (E) and (Z) isomers expected to have distinct biological activities. nist.gov

Table 1: Stereoisomerism and Biological Activity in Tetradecenyl Acetates

| Compound Isomer | Observed Biological Role/Activity | Principle of Specificity |

|---|---|---|

| (Z)-11-Tetradecenyl acetate | Major sex pheromone component for numerous Lepidoptera species. semanticscholar.org | High antennal response in specific species; activity is dependent on the Z-configuration. |

| (E)-11-Tetradecenyl acetate | Often a minor component or an inhibitor; precise Z/E ratio is critical for attraction. nih.gov | Shape complementarity with receptor binding sites is highly specific to one isomer. |

| (Z)-9-Tetradecenyl acetate | Identified as a sex pheromone component in various moths, including the fall armyworm. researchgate.netnist.gov | The position and geometry of the double bond are crucial for receptor recognition. |

Influence of Functional Group Modifications on Receptor Binding and Bioactivity

Modifying the functional groups of this compound can significantly alter its interaction with biological receptors and, consequently, its bioactivity. The two primary sites for modification are the acetate ester group and the unsaturated hydrocarbon chain.

Modification of the Acetate Ester: The acetate group is a key feature for receptor binding, likely involved in hydrogen bonding or dipole-dipole interactions within the receptor pocket. Changing the length or nature of this ester can alter binding affinity. A study on analogs of the related pheromone 13-tetradecenyl acetate for the click beetle Melanotus communis demonstrated this effect. The standard acetate was compared with analogs where the acetate group was replaced by a longer butyrate (B1204436) or hexanoate (B1226103) ester. Field trapping results showed that 13-tetradecenyl acetate was the most effective lure, indicating that the specific length and electronic properties of the acetate group are optimized for the target receptor. nih.govresearchgate.net

The corresponding alcohol, 8-tetradecen-1-ol, represents another functional group modification (hydrolysis of the acetate). In many pheromone systems, the alcohol, acetate, and sometimes the corresponding aldehyde, all play distinct roles. One compound might be the primary attractant, while another acts as a synergist or an inhibitor. For example, in the tea pest Archips strojny, (Z)-11-tetradecenyl acetate is the primary attractant, while the corresponding alcohol, (Z)-11-tetradecenyl alcohol, was found to be an antagonist, reducing the attractiveness of the lure. semanticscholar.org

Table 2: Effects of Functional Group Modifications on Bioactivity of Tetradecenyl Analogs

| Parent Compound | Modified Analog | Type of Modification | Observed Impact on Bioactivity | Reference |

|---|---|---|---|---|

| 13-Tetradecen-1-ol, acetate | 13-Tetradecen-1-ol, butyrate | Ester Chain Elongation (Acetate to Butyrate) | Reduced attraction of Melanotus communis compared to the acetate. | nih.govresearchgate.net |

| 13-Tetradecen-1-ol, acetate | 13-Tetradecen-1-ol, hexanoate | Ester Chain Elongation (Acetate to Hexanoate) | Reduced attraction of Melanotus communis compared to the acetate. | nih.govresearchgate.net |

| (Z)-11-Tetradecen-1-ol, acetate | (Z)-11-Tetradecen-1-ol | Functional Group Change (Acetate to Alcohol) | Acts as an antagonist for Archips strojny, reducing trap catches. | semanticscholar.org |

| This compound | E-8-Methyl-9-tetradecen-1-ol, acetate | Alkyl Chain Substitution (Methylation) | Bioactive compound identified in plant extract; altered shape impacts receptor specificity. | jbsd.in |

Computational Modeling and Chemoinformatics in this compound SAR

While specific computational studies focused solely on this compound are not prominent in the literature, the principles of computational modeling and chemoinformatics are widely applied to understand the SAR of structurally similar molecules, such as insect pheromones. These methods provide powerful tools to predict the activity of novel analogs and to understand the molecular basis of receptor binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of this compound analogs, a QSAR model could be developed by:

Generating Descriptors: Calculating various molecular descriptors for each analog, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume, shape indices), and hydrophobic properties (e.g., LogP). nih.gov

Modeling: Using statistical methods like multiple linear regression or partial least squares to build an equation that correlates these descriptors with measured biological activity (e.g., EAG response, trap capture rates).

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Such a model could predict the activity of unsynthesized analogs of this compound, guiding the design of more potent and selective lures or inhibitors.

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (like this compound) and its receptor protein at an atomic level. If the 3D structure of the target olfactory receptor were known or could be modeled (e.g., through homology modeling), molecular docking could be used to predict the preferred binding pose of different isomers and analogs within the receptor's binding site. This would provide insight into the specific interactions (e.g., which amino acid residues interact with the acetate group or the double bond) that determine binding affinity and specificity. Molecular dynamics simulations could then be used to study the stability of this binding over time, providing a more dynamic picture of the ligand-receptor complex. These computational approaches can help rationalize why, for example, a (Z) isomer is active while an (E) isomer is not, or why changing the acetate to a butyrate group reduces efficacy.

Metabolism and Biodegradation of 8 Tetradecen 1 Ol, Acetate in Biological Systems Non Human

Enzymatic Degradation Pathways of 8-Tetradecen-1-ol, acetate (B1210297)

In insects, the primary site for the degradation of volatile chemical signals like 8-Tetradecen-1-ol, acetate is the antennae, which house the olfactory system. The rapid inactivation of these molecules is essential for the insect to detect subsequent signals and maintain sensory sensitivity. plos.org This process is mediated by a class of proteins known as odorant-degrading enzymes (ODEs). mdpi.comusda.gov

The initial and most critical step in the degradation of this compound is the hydrolysis of its ester bond. This reaction is catalyzed by specific ODEs belonging to the carboxyl/cholinesterase (CCE) family. mdpi.comnih.gov These enzymes are secreted into the fluid surrounding the olfactory neurons (sensillum lymph) and efficiently cleave the acetate group from the long-chain alcohol. plos.orgresearchgate.net This enzymatic action converts this compound into 8-Tetradecen-1-ol and acetic acid, effectively inactivating the original pheromone signal. researchgate.net

Following hydrolysis, the resulting fatty alcohol (8-Tetradecen-1-ol) can undergo further oxidation. Alcohol dehydrogenases (ADHs) and subsequently aldehyde oxidases (AOXs) can convert the alcohol first into an aldehyde (8-tetradecenal) and then into a carboxylic acid (8-tetradecenoic acid).

The final major degradation pathway for the resulting fatty acid is β-oxidation. This is a core metabolic process that occurs in the mitochondria and systematically shortens the fatty acid chain, cleaving off two-carbon units in the form of acetyl-CoA with each cycle. wikipedia.orgmicrobenotes.com The acetyl-CoA then enters the citric acid cycle to generate energy for the organism. For unsaturated fatty acids like 8-tetradecenoic acid, additional enzymes are required to handle the double bond before β-oxidation can be completed. researchgate.netjackwestin.com

| Enzyme Class | Specific Role | Substrate | Product(s) | Location |

|---|---|---|---|---|

| Carboxylesterase (CCE) | Hydrolysis of ester bond | This compound | 8-Tetradecen-1-ol + Acetic acid | Insect Sensillum Lymph |

| Alcohol Dehydrogenase (ADH) | Oxidation of alcohol | 8-Tetradecen-1-ol | 8-Tetradecenal | Cellular Cytosol/Mitochondria |

| Aldehyde Oxidase (AOX) | Oxidation of aldehyde | 8-Tetradecenal | 8-Tetradecenoic acid | Cellular Cytosol/Mitochondria |

| Acyl-CoA Synthetase | Fatty acid activation | 8-Tetradecenoic acid | 8-Tetradecenoyl-CoA | Mitochondria |

| β-oxidation Enzymes | Fatty acid catabolism | 8-Tetradecenoyl-CoA | Acetyl-CoA | Mitochondria |

Metabolite Identification and Characterization in Non-Human Organisms

The breakdown of this compound yields a series of predictable metabolites as it moves through the degradation pathways. The identification of these compounds confirms the enzymatic activities involved.

The primary metabolites, resulting directly from the initial enzymatic hydrolysis, are 8-Tetradecen-1-ol and Acetic acid . The alcohol product is significantly less active as a pheromone, marking the key step in signal termination.

Further oxidation leads to the formation of intermediate metabolites. These include 8-Tetradecenal and 8-Tetradecenoic acid . These molecules are transient and are quickly channeled into central metabolic pathways.

The final products of the complete degradation of the hydrocarbon chain via β-oxidation are multiple molecules of Acetyl-CoA . This two-carbon unit is a fundamental component of cellular metabolism, used in the citric acid cycle for energy production (ATP) or as a building block for other biomolecules. wikipedia.orgmicrobenotes.com

| Metabolite Name | Chemical Formula | Metabolic Stage | Description |

|---|---|---|---|

| 8-Tetradecen-1-ol | C14H28O | Primary | Product of initial ester hydrolysis. |

| Acetic acid | C2H4O2 | Primary | Product of initial ester hydrolysis. |

| 8-Tetradecenal | C14H26O | Intermediate | Product of alcohol oxidation. |

| 8-Tetradecenoic acid | C14H26O2 | Intermediate | Product of aldehyde oxidation; substrate for β-oxidation. |

| Acetyl-CoA | C23H38N7O17P3S | Final | End product of β-oxidation cycles. |

Role of Microbial Communities in this compound Biotransformation

Microbial communities play a significant role in the biotransformation and degradation of organic compounds in the environment and within host organisms. The breakdown of this compound and its subsequent metabolites is not limited to the metabolic machinery of a single organism but can also be carried out by bacteria and fungi. nih.gov

Microorganisms can utilize long-chain fatty acids, the core structure of the pheromone, as a source of carbon and energy. The process of microbial degradation of fatty acids also typically proceeds through the β-oxidation pathway, mirroring the process in eukaryotes. researchgate.net This makes environmental microbes key players in the breakdown of pheromones released into the soil and water.

Furthermore, symbiotic microbes residing within insects can directly influence the host's chemical communication. These symbionts can potentially modulate the production or degradation of pheromones and their precursors. While direct evidence for microbial degradation of this compound specifically is not extensively documented, the ability of various bacterial and fungal species to perform biotransformations on structurally similar molecules is well-established. For instance, certain bacteria are known to possess the enzymatic machinery to hydrolyze esters and oxidize fatty acids, suggesting a potential role in the degradation of this and other pheromone compounds.

| Microbial Group | General Role in Biotransformation | Relevance to this compound |

|---|---|---|

| Bacteria (e.g., Pseudomonas, Bacillus) | Degradation of hydrocarbons and fatty acids via β-oxidation. | Likely capable of catabolizing the 8-tetradecenoic acid intermediate. |

| Fungi | Production of a wide range of extracellular enzymes, including lipases and esterases. | Potential to hydrolyze the acetate ester bond, initiating degradation. |

| Insect Gut Symbionts | Modulation of host metabolism and chemical profiles. | May influence the availability or degradation rate of the pheromone within the host insect. |

Environmental Fate and Persistence of 8 Tetradecen 1 Ol, Acetate

Photodegradation and Chemical Stability of 8-Tetradecen-1-ol, acetate (B1210297) in Environmental Media

The persistence of 8-Tetradecen-1-ol, acetate in the environment is influenced by its susceptibility to degradation by light and other chemical reactions.

Atmospheric Photodegradation:

In the atmosphere, the primary degradation pathway for this compound is through its reaction with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. Based on quantitative structure-activity relationship (QSAR) models, the estimated atmospheric half-life of this compound due to reaction with OH radicals is relatively short, suggesting it does not persist for long periods in the atmosphere.

| Parameter | Estimated Value | Method |

| Atmospheric Half-life (vs. OH radicals) | 0.357 Days (4.280 Hours) | US EPA AOPWIN™ v1.92 |

| Hydroxyl Radical Reaction Rate Constant | 81.18 x 10⁻¹² cm³/molecule-sec | US EPA AOPWIN™ v1.92 |

| Ozone Reaction Rate Constant | 12.30 x 10⁻¹⁷ cm³/molecule-sec | US EPA AOPWIN™ v1.92 |

Hydrolysis:

As an ester, this compound can undergo hydrolysis, breaking down into 8-tetradecen-1-ol and acetic acid. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions. However, for long-chain alkyl acetates, the hydrolysis rate at neutral environmental pH (pH 7) is typically slow.

Chemical Stability:

Biodegradation in Soil and Aquatic Ecosystems

Biodegradation is a critical process for the removal of this compound from soil and aquatic environments. This process is mediated by microorganisms that can utilize the compound as a source of carbon and energy.

Aerobic Biodegradation:

Under aerobic conditions, this compound is expected to be biodegradable. The biodegradation process likely involves two main steps: the hydrolysis of the acetate ester to form the corresponding alcohol (8-tetradecen-1-ol) and acetic acid, followed by the degradation of the long-chain alcohol and acetic acid. Acetic acid is a readily biodegradable substance. The long-chain alcohol can be oxidized by microorganisms through pathways such as beta-oxidation.

Based on predictive models, this compound is not expected to be readily biodegradable according to the strict criteria of OECD 301 tests, which are designed to identify chemicals that biodegrade rapidly and completely in an aquatic environment. However, it is predicted to biodegrade under environmental conditions, albeit at a slower rate.

| Model | Prediction | Interpretation |

| BIOWIN Linear Model | Does not biodegrade fast | Not readily biodegradable |

| BIOWIN Non-Linear Model | Does not biodegrade fast | Not readily biodegradable |

| Ultimate Biodegradation Timeframe | Weeks | Suggests eventual degradation in the environment |

| Primary Biodegradation Timeframe | Days-weeks | Initial breakdown of the molecule is relatively faster |

Anaerobic Biodegradation:

Under anaerobic conditions, such as in saturated soils or sediments, the biodegradation of this compound is expected to be significantly slower than under aerobic conditions. While the potential for anaerobic biodegradation exists, it is not considered a primary degradation pathway for this type of compound.

Sorption and Transport Dynamics of this compound in Environmental Compartments

The movement and distribution of this compound in the environment are largely governed by its tendency to adsorb to soil and sediment particles.

Soil Sorption Coefficient (Koc):

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. A high Koc value indicates a strong tendency for the chemical to adsorb to soil organic matter, resulting in low mobility. Conversely, a low Koc value suggests the chemical is more likely to remain in the soil water and be mobile.

The Log Kow (octanol-water partition coefficient) is a measure of a chemical's hydrophobicity and is often used to estimate the Koc. The estimated Log Kow for this compound is high, indicating a strong affinity for fatty or non-polar environments over water.

| Parameter | Estimated Value | Method |

| Log Kow | 6.88 | US EPA KOWWIN™ v1.68 |

| Soil Adsorption Coefficient (Koc) | 26,067 L/kg | US EPA KOCWIN™ v2.00 (from Log Kow) |

| Log Koc | 4.42 | US EPA KOCWIN™ v2.00 (from Log Kow) |

Transport and Mobility:

Based on the estimated high Koc value, this compound is expected to have low to no mobility in soil. It will strongly adsorb to soil organic matter and sediment, limiting its potential to leach into groundwater or move with surface water runoff. This strong adsorption also means that the compound is likely to be concentrated in the upper layers of soil where it is applied. The primary mode of transport in the environment is likely to be through volatilization into the atmosphere, where it will undergo photodegradation.

| Koc Value Range | Mobility Class |

| > 5,000 | Immobile |

| 2,000 - 5,000 | Low |

| 500 - 2,000 | Low to Moderate |

| 150 - 500 | Moderate |

| 50 - 150 | High |

| < 50 | Very High |

Given the estimated Koc of over 26,000, this compound falls into the "immobile" category.

Research Applications and Methodological Advancements Involving 8 Tetradecen 1 Ol, Acetate

Integration of 8-Tetradecen-1-ol, acetate (B1210297) in Integrated Pest Management (IPM) Research Paradigms

Integrated Pest Management (IPM) is a comprehensive approach that combines various pest control methods while minimizing the reliance on broad-spectrum synthetic pesticides. Within this framework, semiochemicals like 8-Tetradecen-1-ol, acetate are pivotal research subjects for developing behavior-modifying strategies. Research paradigms focus on leveraging this compound for monitoring, mass trapping, and mating disruption.

Monitoring and Trapping: The primary application of synthetic pheromones in IPM has been for monitoring insect populations. Traps baited with this compound and other relevant pheromone components serve as highly sensitive tools to determine the presence, abundance, and flight phenology of pest species. This data is crucial for making informed decisions about the timing and necessity of control interventions, forming a cornerstone of many IPM programs. Research in this area focuses on optimizing trap design, lure dosage, and placement to maximize capture efficiency.

Mating Disruption: A highly successful application of insect sex pheromones is mating disruption. This technique involves releasing a large amount of a synthetic pheromone, such as this compound, into the crop environment to interfere with the ability of males to locate females for mating. Research has shown that this can significantly reduce pest populations and subsequent crop damage. Studies have evaluated the efficacy of mating disruption across various crops and pest densities, demonstrating substantial reductions in male moth captures in treated plots compared to controls.

Table 1: Efficacy of Mating Disruption in IPM Research

| Pest Target Type | Pheromone Strategy | Observed Efficacy Metric | Average Reduction in Male Captures |

|---|---|---|---|

| Pyralid Moths (Stored Product) | Mating Disruption | Trap Capture Suppression | 85.0% ± 3.0% |

| Chestnut Tortrix Moths (Cydia spp.) | Mating Disruption | Trap Capture Suppression | 57.4% to 93.8% |

These research paradigms highlight the integration of this compound into IPM as a means to create more sustainable and environmentally benign pest control systems.

Development of Novel Sensor Technologies for this compound Detection

The effective use of pheromones in IPM, particularly for monitoring and mating disruption, relies on understanding their concentration and distribution in the field. This has driven research into novel sensor technologies for the real-time, sensitive, and selective detection of pheromone compounds like this compound.

Electronic Noses (E-noses): E-noses are devices equipped with an array of chemical sensors that respond to volatile organic compounds (VOCs). Research has demonstrated the potential of e-noses to detect and discriminate low concentrations of moth pheromones against a background of other plant volatiles. researchgate.net These systems can mimic the biological olfactory system and are being explored for in-field, real-time monitoring of pheromone levels to ensure mating disruption strategies are maintaining effective atmospheric concentrations. researchgate.netisef.net

Biosensors: A promising area of research is the development of biosensors that incorporate biological components for molecular recognition.

Pheromone-Receptor-Based Sensors: These sensors utilize the actual pheromone receptors (PRs) from insects, or peptides derived from these receptors, as the recognition element. semanticscholar.orgnih.gov By immobilizing these proteins on transducers like capacitive micromachined ultrasonic transducers (CMUTs) or nanotubes, researchers are creating highly selective devices capable of detecting target pheromones with very low limits of detection (LOD), sometimes in the parts-per-billion range. nih.govmdpi.comresearchgate.net

Insect Antenna-Based Sensors: Electroantennography (EAG), a technique that measures the electrical response of an insect antenna to a chemical stimulus, has been adapted for sensor applications. While primarily a laboratory tool, efforts are underway to create more robust and field-portable devices that use whole antennae or isolated receptors.

Quartz Crystal Microbalance (QCM) Sensors: QCM is a mass-sensing technique that measures changes in the resonant frequency of a quartz crystal as molecules adsorb to its surface. nanoscience.comwikipedia.org By coating the crystal with a material that selectively binds to this compound, a highly sensitive and specific sensor can be created. mdpi.com QCM with dissipation monitoring (QCM-D) further enhances this by providing information on the viscoelastic properties of the adsorbed layer, helping to distinguish between different types of molecules. nanoscience.commdpi.com

Table 2: Comparison of Emerging Pheromone Detection Technologies

| Sensor Type | Principle of Operation | Key Research Advantage |

|---|---|---|

| Electronic Nose (E-Nose) | Array of chemical sensors generates a pattern for a specific volatile blend. | Real-time field monitoring and discrimination from background odors. researchgate.netnih.gov |

| Pheromone-Receptor Biosensor | Uses insect olfactory receptors or derived peptides for molecular recognition. | Extremely high specificity and sensitivity due to biological origin. semanticscholar.orgnih.gov |

| Quartz Crystal Microbalance (QCM) | Detects mass changes on a crystal surface as molecules adsorb. | High sensitivity to mass at the nanogram level; label-free detection. wikipedia.orgptglab.com |

These technological advancements promise to revolutionize pest monitoring by replacing laborious manual trap inspections with automated, real-time surveillance networks. mdpi.com

This compound as a Model Compound for Chemical Ecology Research

Beyond its direct applications in pest management, this compound and related compounds serve as important models in the field of chemical ecology. Research using this pheromone component helps to unravel fundamental principles of insect communication, evolution, and behavior.

Pheromone Blend Specificity: Most moths use a blend of several compounds in specific ratios to achieve species recognition. This compound is often a component in such blends. Researchers manipulate the ratios of this compound relative to others (e.g., isomers or alcohols) and observe the behavioral responses of male moths. These studies are critical for understanding how subtle changes in a chemical signal can lead to reproductive isolation and, ultimately, speciation.

Evolution of Chemical Signals: Artificial selection experiments have been conducted on moth species to investigate how the genetic architecture of pheromone production evolves. nih.gov By selecting for moths that produce higher or lower relative amounts of certain components, such as acetates, scientists can study the genetic correlations between different compounds in the biosynthetic pathway. nih.gov These studies have shown that components like acetates can evolve independently of others, even when they share a common biochemical precursor, providing insights into the evolutionary flexibility of sexual signals. nih.gov

Neurobiology of Olfaction: Pheromones like this compound are used as standard stimuli in neurophysiological studies to investigate the insect olfactory system. By exposing olfactory receptor neurons (ORNs) on the insect antenna to this compound, researchers can identify which neurons are responsible for its detection and how the signal is processed and relayed to the brain to trigger a behavioral response.

The study of this compound thus provides a window into the complex interplay of chemistry, genetics, and neurobiology that governs insect behavior and evolution.

Biotechnological Approaches for this compound Production and Modification

The commercial use of pheromones has traditionally relied on chemical synthesis, which can be expensive and generate hazardous waste. Consequently, significant research has been directed towards developing sustainable and cost-effective biotechnological production methods.

The biosynthesis of moth pheromones like this compound originates from fatty acid metabolism. researchgate.netnih.gov The key steps involve the action of three main classes of enzymes:

Desaturases: Introduce double bonds at specific positions in a fatty acid chain.

Fatty-Acyl Reductases (FARs): Reduce the fatty acid to a fatty alcohol. harvard.edu

Acetyltransferases (ATFs): Esterify the fatty alcohol to produce the final acetate ester.

Research has focused on harnessing these enzymatic pathways in heterologous expression systems:

Engineered Yeast: Saccharomyces cerevisiae (baker's yeast) has been successfully engineered to produce moth pheromones. researchgate.net Scientists introduce the genes for the specific desaturases, FARs, and acetyltransferases from the target moth species into the yeast. researchgate.netyoutube.com The yeast then utilizes its own fatty acid pool as precursors to produce the desired pheromone components, which can be harvested from the fermentation broth. nih.govnih.gov

Plant-Based Production ("Plant Factories"): Another innovative approach is the use of transgenic plants, such as Nicotiana benthamiana, to produce pheromones. nih.govnih.gov The same biosynthetic genes from moths are expressed in the plant, which then manufactures the pheromone components in its leaf tissue. nih.govlu.se This method offers the potential for large-scale, low-cost production using standard agricultural practices. nih.gov

These biotechnological approaches not only offer a more sustainable alternative to chemical synthesis but also provide powerful tools for modifying pheromone structures. By expressing different combinations of enzymes, researchers can create novel pheromone analogues for functional studies or potentially for enhanced efficacy in pest management applications.

Challenges and Future Directions in 8 Tetradecen 1 Ol, Acetate Research

Unexplored Biosynthetic Routes and Producing Organisms

The biosynthesis of Type-I moth pheromones, including 8-Tetradecen-1-ol, acetate (B1210297), generally follows a conserved pathway derived from fatty acid metabolism. mdpi.comsciopen.com This process involves a series of enzymatic reactions including desaturation, chain-shortening, reduction, and acetylation to convert C16 and C18 saturated fatty acids into the final pheromone components. sciopen.comnih.gov Key enzymes in this pathway are fatty acyl-CoA desaturases, fatty acyl-CoA reductases (FARs), and acetyltransferases. sciopen.com However, significant gaps in knowledge and opportunities for discovery remain, particularly concerning the specific enzymes that create unique double bond positions and the full range of organisms that may produce these compounds.

A primary challenge lies in identifying the specific desaturases responsible for introducing double bonds at less common positions, such as the Δ8 position in 8-tetradecenyl acetate. Research on the oriental fruit moth, Grapholita molesta, which uses (Z)-8-dodecenyl acetate as its main pheromone component, has pointed to the involvement of an uncommon Δ8 desaturase. lu.selu.se While CRISPR/Cas9 knockout of a candidate gene (Gmol_CPRQ) significantly blocked the production of Δ8 components, attempts to functionally express this enzyme in yeast and insect cell systems paradoxically resulted in Δ9 desaturase activity. lu.se This suggests the enzyme may require a specific, yet unknown, cofactor or subcellular environment present only in the moth's pheromone gland to achieve its native Δ8 activity, representing a critical area for future investigation. lu.se